molecular formula C16H13ClN2O3S2 B2417558 N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide CAS No. 1004393-08-1

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B2417558
CAS No.: 1004393-08-1
M. Wt: 380.86
InChI Key: HGXSRQHNTCPJIQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a 4-chloro-benzothiazole core linked to an ethanesulfonyl-substituted benzamide group, a structure associated with a wide spectrum of biological activities. Researchers value this scaffold for its potential in developing novel therapeutic agents. The primary research applications of this compound are in the fields of antibacterial and anticonvulsant studies. Benzothiazole sulfonamide derivatives have demonstrated potent effects against a range of bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The proposed mechanism of action for its antibacterial activity may involve inhibition of key bacterial enzymes such as dihydropteroate synthase (DHPS) or uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), which are critical for bacterial folate synthesis and cell wall formation, respectively . Furthermore, structurally similar compounds have shown promising anticonvulsant properties in experimental models like the maximal electroshock (MES) test, suggesting potential for central nervous system (CNS) activity . The benzothiazole moiety is a privileged structure in drug discovery, known to contribute to favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a valuable template for neuroscientific research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-5-3-10(4-6-11)16(20)19-13-8-7-12(17)14-15(13)23-9-18-14/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSRQHNTCPJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved by reacting 4-chloroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.

    Formation of the Benzamide Backbone: The final step involves coupling the chlorobenzo[d]thiazole and ethylsulfonyl intermediates with a benzamide precursor under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide has shown potential as an anticancer agent. Research indicates that compounds containing benzothiazole moieties often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives and their evaluation against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against a range of bacterial and fungal pathogens.

Case Study : In a study focusing on the synthesis of new benzothiazole derivatives, researchers found that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further evaluation in antimicrobial drug development .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Data Tables

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(propylsulfonyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(butylsulfonyl)benzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfonyl group, for example, might influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkyl sulfonyl groups.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃ClN₂O₂S. Its structure includes a benzothiazole moiety and an ethanesulfonyl group, contributing to its unique biological profile. The presence of chlorine and sulfur in its structure enhances its reactivity and biological interactions.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. It inhibits key bacterial enzymes involved in growth and replication, which suggests its potential as a treatment for bacterial infections. The compound has been shown to be effective against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

In addition to its antibacterial effects, this compound has shown cytotoxic activity against several human cancer cell lines. Studies indicate that it can affect cellular pathways related to apoptosis and cell cycle regulation. For instance, it has demonstrated inhibitory effects on cancer cell proliferation, indicating a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesNotable Activities
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamideAcetyl group at position 4Antibacterial activity
4-acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)benzamideAcetyl group at position 4 and chlorine at position 5Antibacterial and anticancer properties
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamideDimethyl substitutions on the benzothiazole ringEnhanced cytotoxicity against cancer cell lines

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the benzothiazole moiety.
  • Introduction of the ethane sulfonamide group.
  • Chlorination at the appropriate position on the benzothiazole ring.

These steps are crucial for obtaining a compound with optimized biological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study indicated that this compound effectively inhibited bacterial growth in vitro, showcasing potential as an antibiotic agent.
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established anticancer drugs .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its dual role as an antibacterial and anticancer agent .

Q & A

What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide, and how can reaction conditions be optimized?

Basic Research Focus
A common method involves refluxing intermediates like 4-amino-benzothiazole derivatives with substituted benzaldehydes in ethanol, using glacial acetic acid as a catalyst . For example, coupling 4-chloro-1,3-benzothiazol-7-amine with 4-(ethanesulfonyl)benzoyl chloride under anhydrous conditions can yield the target compound. Optimization includes adjusting molar ratios (e.g., 1:1.2 amine:acyl chloride), solvent selection (e.g., DMF for solubility), and temperature control (60–80°C for 6–12 hours). Monitoring via TLC or HPLC ensures completion .

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For instance, the benzothiazole and ethanesulfonyl groups may exhibit planar vs. non-planar conformations, affecting molecular packing. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Disordered sulfonyl groups require iterative refinement with constraints .

What strategies are effective for derivatizing the 4-chloro-1,3-benzothiazole moiety?

Advanced Research Focus
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, substituting Cl with piperazine under Pd catalysis (Buchwald-Hartwig conditions) can yield analogs with enhanced solubility. Alternatively, oxidation of the benzothiazole sulfur to sulfone derivatives (e.g., using m-CPBA) modulates electronic properties .

How can in vitro biological activity assays be designed to evaluate this compound’s therapeutic potential?

Advanced Research Focus
Use enzyme inhibition assays (e.g., PARP-1 or kinase targets) with IC50 determination via fluorescence polarization or ADP-Glo™ kits. For cytotoxicity, employ cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are essential. Structural analogs from PubChem (e.g., sulfonamide derivatives) provide activity benchmarks .

What computational methods predict binding interactions between this compound and target proteins?

Advanced Research Focus
Molecular docking (AutoDock Vina or Schrödinger Glide) and molecular dynamics (GROMACS) simulate binding modes. The ethanesulfonyl group may form hydrogen bonds with catalytic lysine residues (e.g., in kinases), while the benzothiazole ring engages in π-π stacking. Free energy calculations (MM-PBSA) validate affinity predictions. Compare results with crystallographic data from similar benzamide inhibitors .

Which analytical techniques are most reliable for purity and structural confirmation?

Basic Research Focus
1H/13C NMR (DMSO-d6) confirms regiochemistry (e.g., benzothiazole C7-substitution). High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient). For polymorph screening, use powder XRD or DSC .

How can contradictory solubility or stability data be resolved?

Advanced Research Focus
Solubility discrepancies (e.g., DMSO vs. aqueous buffer) require standardized protocols (shake-flask method, 24 h equilibrium). Stability studies (pH 1–10, 37°C) with LC-MS monitoring identify degradation products (e.g., hydrolysis of sulfonyl groups). Compare results with PubChem-derived analogs to isolate structural determinants of instability .

What structural modifications enhance selectivity in enzyme inhibition?

Advanced Research Focus
Introducing electron-withdrawing groups (e.g., CF3) at the benzamide para-position increases affinity for ATP-binding pockets. Replace ethanesulfonyl with cyclopropanesulfonamide to reduce off-target interactions. SAR studies guided by co-crystal structures (e.g., PDB entries) optimize steric and electronic complementarity .

What safety protocols are recommended for handling this compound?

Basic Research Focus
Use PPE (gloves, goggles) due to potential irritancy. Store at –20°C under inert gas (N2/Ar) to prevent sulfonyl group oxidation. Dispose of waste via incineration (≥1000°C) to avoid toxic byproducts. Refer to Sigma-Aldrich’s safety guidelines for sulfonamide handling .

How are purification challenges addressed for polar byproducts?

Basic Research Focus
Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines. For persistent polar impurities, use reverse-phase HPLC (water/acetonitrile with 0.1% TFA). Recrystallization from ethanol/water (7:3 v/v) improves yield and purity. Monitor via TLC (Rf 0.3–0.5 in 10% MeOH/CH2Cl2) .

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